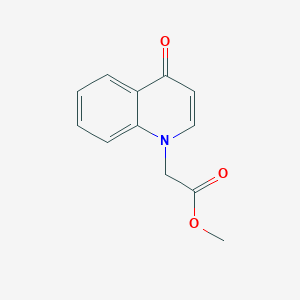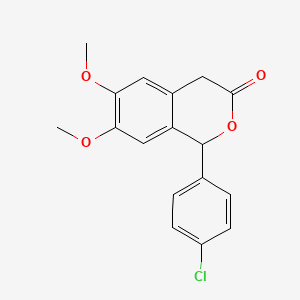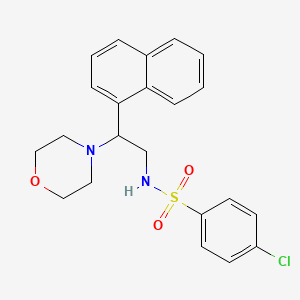![molecular formula C23H23NO5 B2965914 (4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid CAS No. 2361827-48-5](/img/structure/B2965914.png)
(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a fluoren-9-ylmethoxycarbonyl (Fmoc) group . The Fmoc group is often used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups . The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution .
Chemical Reactions Analysis
The Fmoc group in the compound can react with triethylamine, leading to the removal of the Fmoc group . This is a common reaction in the synthesis of compounds with Fmoc-protected hydroxy-groups .Applications De Recherche Scientifique
Protection and Deprotection in Synthetic Chemistry
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is extensively utilized to protect hydroxy groups during the synthesis of complex molecules. This group can be conveniently removed by the action of triethylamine, offering a versatile tool in peptide synthesis and organic chemistry, where it is crucial to protect reactive groups temporarily (Gioeli & Chattopadhyaya, 1982).
Material Science and Self-Assembly
In the realm of materials science, derivatives of carboxylic acids, including pyridine carboxylic acids, have been synthesized and observed to self-organize in response to external stimuli such as heat, pH changes, and light. These amphoteric compounds demonstrate the ability to form intermolecular hydrogen bonds, leading to novel fibrous materials, which have implications for the development of responsive or smart materials (Aoki, Nakagawa, & Ichimura, 2000).
Photophysical Properties and Coordination Chemistry
The study of aromatic carboxylic acids and their derivatives in forming lanthanide coordination compounds highlights their potential in photophysical applications. Such compounds exhibit interesting luminescence properties, which could be leveraged in the design of new optical materials and sensors (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Polymer Science
The synthesis of new aromatic polyamides derived from diphenylfluorene-based aromatic polyamides showcases the utility of carboxylic acid derivatives in creating high-performance polymers. These materials display excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced technological applications (Hsiao, Yang, & Lin, 1999).
Antibacterial Agents and Medicinal Chemistry
Pyridonecarboxylic acids, which share structural motifs with the compound , have been explored for their antibacterial properties. Such compounds exhibit significant activity against a range of bacteria, emphasizing their potential in developing new antibiotics. This application illustrates the compound's relevance in medicinal chemistry and drug design (Egawa et al., 1984).
Propriétés
IUPAC Name |
(4aS,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-21(26)23-10-5-11-24(20(23)13-28-14-23)22(27)29-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)/t20-,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBPMJZKASGJA-NZQKXSOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COCC2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(COC[C@@H]2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2965832.png)





![Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2965842.png)


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2965846.png)
![2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2965848.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid](/img/structure/B2965851.png)

![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)